molecular formula C21H13ClF4N2O3 B250767 N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,3,5,6-tetrafluoro-4-methoxybenzamide

N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,3,5,6-tetrafluoro-4-methoxybenzamide

Cat. No.: B250767
M. Wt: 452.8 g/mol
InChI Key: PMPDEWBGILFMKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,3,5,6-tetrafluoro-4-methoxybenzamide, also known as CFTRinh-172, is a small molecule inhibitor that selectively targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. The CFTR protein is responsible for regulating the transport of chloride ions across cell membranes, and mutations in this protein can lead to cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTRinh-172 has been extensively studied in both in vitro and in vivo models, and its potential therapeutic applications are being explored.

Mechanism of Action

N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,3,5,6-tetrafluoro-4-methoxybenzamide selectively targets the CFTR protein by binding to a specific site on the protein and inhibiting its function. The exact mechanism of action is not fully understood, but it is thought to involve the stabilization of the CFTR protein in a closed conformation, preventing the transport of chloride ions across cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of CFTR-mediated chloride transport, reduction of airway surface liquid volume, and inhibition of mucus secretion. It has also been shown to have anti-inflammatory effects in animal models of lung inflammation and to improve intestinal transport in animal models of cystic fibrosis.

Advantages and Limitations for Lab Experiments

One major advantage of N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,3,5,6-tetrafluoro-4-methoxybenzamide is its high selectivity for the CFTR protein, which allows for specific inhibition of CFTR-mediated chloride transport without affecting other ion channels or transporters. It is also relatively easy to synthesize and has been extensively characterized in both in vitro and in vivo models. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several potential future directions for research on N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,3,5,6-tetrafluoro-4-methoxybenzamide, including:
1. Identification of the precise binding site and mechanism of action of this compound on the CFTR protein.
2. Development of more potent and selective CFTR inhibitors based on the structure of this compound.
3. Evaluation of the potential therapeutic applications of this compound in animal models of cystic fibrosis and other CFTR-related diseases.
4. Investigation of the effects of this compound on other physiological processes, such as ion transport in the gastrointestinal tract and regulation of airway surface liquid volume.
5. Development of new screening assays based on the use of this compound to identify potential therapeutic compounds that target the CFTR protein.

Synthesis Methods

N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,3,5,6-tetrafluoro-4-methoxybenzamide can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. One commonly used method involves the reaction of 2-chlorobenzoyl chloride with 3-aminophenylboronic acid in the presence of a palladium catalyst to form the intermediate compound, which is then reacted with 2,3,5,6-tetrafluoro-4-methoxybenzene-1,3-diamine to yield this compound.

Scientific Research Applications

N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,3,5,6-tetrafluoro-4-methoxybenzamide has been used extensively in scientific research to study the function and regulation of the CFTR protein. It has been shown to inhibit CFTR-mediated chloride transport in both primary human airway epithelial cells and in vivo animal models, and has been used to investigate the role of CFTR in various physiological processes, including airway surface liquid regulation, mucus secretion, and ion transport in the gastrointestinal tract. This compound has also been used to study the effects of CFTR mutations on protein function and to screen for potential therapeutic compounds that target the CFTR protein.

Properties

Molecular Formula

C21H13ClF4N2O3

Molecular Weight

452.8 g/mol

IUPAC Name

N-[3-[(2-chlorobenzoyl)amino]phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide

InChI

InChI=1S/C21H13ClF4N2O3/c1-31-19-17(25)15(23)14(16(24)18(19)26)21(30)28-11-6-4-5-10(9-11)27-20(29)12-7-2-3-8-13(12)22/h2-9H,1H3,(H,27,29)(H,28,30)

InChI Key

PMPDEWBGILFMKT-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C(=C1F)F)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl)F)F

Canonical SMILES

COC1=C(C(=C(C(=C1F)F)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl)F)F

Origin of Product

United States

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